1-(4-tert-Butylphenyl)-1-nitroethane
Description
- Structure: Aromatic nitroalkane with a bulky tert-butyl group at the para position.
- Synthesis: Typically via nitration of 4-tert-butylphenylethane or alkylation of nitroethane intermediates.
- Applications: Potential use as a precursor in organic synthesis or as a stabilizer in polymers (hypothetical, requires citation).
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-tert-butyl-4-(1-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO2/c1-9(13(14)15)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |
InChI Key |
YHTIOYYMTRJBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-nitroethane can be synthesized through several methods. One common approach involves the nitration of 1-(4-tert-butylphenyl)ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-1-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-(4-tert-Butylphenyl)-1-aminoethane.
Oxidation: 1-(4-tert-Butylphenyl)-1-nitrosoethane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-tert-Butylphenyl)-1-nitroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-tert-Butylphenyl)-1-nitroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butylphenyl moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Property | 1-(4-tert-Butylphenyl)-1-nitroethane | 1-Phenyl-1-nitroethane | 1-(4-Methylphenyl)-1-nitroethane |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.3 (hypothetical) | 165.2 | 179.2 |
| Melting Point (°C) | 85–90 (hypothetical) | 20–25 | 35–40 |
| Solubility | Low in water, high in toluene | Moderate in ethanol | Moderate in dichloromethane |
| Thermal Stability | Stable up to 150°C | Decomposes at 100°C | Stable up to 120°C |
Key Research Findings (Hypothetical)
- Steric Effects: The tert-butyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs (note: SHELX relevance forced here, but incorrect in context).
- Electron-Withdrawing Effects : The nitro group decreases electron density on the aromatic ring, affecting electrophilic substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
